molecular formula C8H9N B3031537 3-Ethenyl-2-methylpyridine CAS No. 45659-55-0

3-Ethenyl-2-methylpyridine

Cat. No. B3031537
CAS RN: 45659-55-0
M. Wt: 119.16 g/mol
InChI Key: ZXWNFKKVGPYFRR-UHFFFAOYSA-N
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Description

3-Ethenyl-2-methylpyridine is a derivative of pyridine, a heterocyclic aromatic organic compound with the chemical formula C_7H_9N. It features a pyridine ring which is a six-membered ring with one nitrogen atom and five carbon atoms, with an ethenyl group (a vinyl group) attached to the third carbon and a methyl group attached to the second carbon of the ring. This structure is related to various compounds discussed in the provided papers, although none of them directly study 3-Ethenyl-2-methylpyridine.

Synthesis Analysis

The synthesis of 2-methylpyridines can be achieved through a [3 + 2 + 1] annulation process involving aryl methyl ketoxime acetates and triethylamine, with iodine (I2) acting as a trigger for the N-O bond cleavage of oxime acetates, which generates imine radicals and introduces methyl groups into the pyridine ring . This method could potentially be adapted for the synthesis of 3-Ethenyl-2-methylpyridine by modifying the starting materials or reaction conditions to include the ethenyl group.

Molecular Structure Analysis

The molecular structure of pyridine derivatives can be influenced by substituents on the ring. For instance, the presence of isopropyl and methyl groups can create a steric effect that protects the nitrogen in the ring from electrophilic attack, as seen in the synthesis of 4-ethyl-2,6-diisopropyl-3,5-dimethylpyridine . This steric hindrance is due to the Janus group effect, where bulky groups shield the reactive sites. The molecular structure of 3-Ethenyl-2-methylpyridine would similarly be influenced by the ethenyl and methyl substituents, potentially affecting its reactivity and physical properties.

Chemical Reactions Analysis

Pyridine derivatives can undergo various chemical reactions, including oxidative coupling. For example, the anion of 5-ethenyl-4-methyl-3-pyridinecarbonitrile undergoes oxidative coupling when treated with dibenzoyl peroxide, leading to the formation of dimeric products . This suggests that 3-Ethenyl-2-methylpyridine could also participate in similar oxidative coupling reactions under appropriate conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives are influenced by their molecular structure. The introduction of substituents can alter properties such as the HOMO-LUMO gap, redox potentials, and steric hindrance, which can affect their reactivity and potential applications in organic synthesis . For instance, the presence of an ethenyl group in 3-Ethenyl-2-methylpyridine could make it a candidate for polymerization reactions or as an intermediate in the synthesis of more complex molecules.

Scientific Research Applications

Applications in Chemistry and Materials Science

  • Tetraazaporphyrin Synthesis : A study by Kimura et al. (2011) explored the synthesis of a nonclassical tetraazaporphyrin using a tetramerization reaction that includes 4-methylpyridine. This molecule showcases unusual bonding systems and has implications in the study of molecular structures and bonding.

  • Catalytic Ethenylation of Ketones : In research conducted by Amemiya et al. (2004), a catalytic process using GaCl3 and 4-methylpyridine was developed for the ethenylation of ketones. This has potential applications in organic synthesis and the development of new chemical reactions.

  • Polymorphism in Organic Compounds : Gao et al. (2009) investigated polymorphism in a highly conjugated compound involving a derivative of 4-methylpyridine, indicating its applications in understanding the molecular and crystal structures in organic compounds Gao et al. (2009).

  • Reductive Vinylation/Phosphorylation of Pyridines : Gusarova et al. (2017) conducted a study on the reductive vinylation and phosphorylation of pyridines, including 4-methylpyridine. This has implications in the field of pyridine chemistry and the synthesis of novel compounds Gusarova et al. (2017).

  • Dye-Sensitized Solar Cells : Koussi-Daoud et al. (2015) researched the use of a cobalt complex, involving a derivative of ethylenedioxythiophene, in dye-sensitized solar cells. This has potential applications in the development of renewable energy technologies Koussi-Daoud et al. (2015).

  • Thiol-Reactive Luminophore : Amoroso et al. (2008) described the use of a 3-chloromethylpyridyl bipyridine fac-tricarbonyl rhenium cation as a thiol-reactive luminophore, which accumulates in mitochondria and can be used in fluorescence microscopy Amoroso et al. (2008).

  • Tetrathiafulvalene Derivatives : Andreu et al. (2000) synthesized new Tetrathiafulvalene-π-Spacer-Acceptor derivatives, which include pyridine moieties. These compounds have been studied for their optical and electrochemical properties, relevant in the field of materials science Andreu et al. (2000).

Safety And Hazards

3-Ethenyl-2-methylpyridine is classified as a dangerous substance. It has a GHS02 pictogram and the hazard statement H225 . Precautionary statements include P210, P233, P240, P241, P242, P243, P280, P303+P361+P353, P370+P378, P403+P235, and P501 .

properties

IUPAC Name

3-ethenyl-2-methylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N/c1-3-8-5-4-6-9-7(8)2/h3-6H,1H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXWNFKKVGPYFRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=N1)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60618221
Record name 3-Ethenyl-2-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60618221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

119.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethenyl-2-methylpyridine

CAS RN

45659-55-0
Record name 3-Ethenyl-2-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60618221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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